molecular formula C10H14N2O2 B2649351 2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine CAS No. 2195878-71-6

2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine

Cat. No.: B2649351
CAS No.: 2195878-71-6
M. Wt: 194.234
InChI Key: KDJHOCZKEHQLEW-UHFFFAOYSA-N
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Description

2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine is a chemical compound for non-human research purposes. It is a heterocyclic compound featuring a pyrimidine ring, a core structure found in nucleobases and a wide range of bioactive molecules . Pyrimidine derivatives are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. They are frequently explored as building blocks for developing therapeutic agents with potential applications as anticancer, antimicrobial, anti-inflammatory, and antiviral compounds . The structural motif of an alkoxy-substituted pyrimidine, similar to this compound, is often utilized in scientific research for the synthesis and design of more complex molecules. As a versatile scaffold, it can be modified to study structure-activity relationships (SAR) and to target various enzymes and receptors in biological systems . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-4-(oxolan-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-11-5-4-10(12-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJHOCZKEHQLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine typically involves the reaction of 2-methylpyrimidine with oxolan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The oxolan-2-ylmethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a methyl group at the 2-position and an oxolan-2-ylmethoxy group at the 4-position. The synthesis typically involves nucleophilic substitution reactions, where 2-methylpyrimidine reacts with oxolan-2-ylmethanol in the presence of a base like sodium hydride or potassium carbonate. The reaction conditions often include heating to reflux to ensure complete conversion of reactants to products.

Key Structural Features

  • Molecular Formula : C10_{10}H13_{13}N1_{1}O3_{3}
  • Functional Groups : Pyrimidine, oxolane, methoxy

Medicinal Chemistry

2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine is primarily investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Potential Biological Activities :

  • Antimicrobial Properties : Studies have shown that pyrimidine derivatives can exhibit significant antimicrobial activity, which is attributed to their ability to disrupt microbial cell function.
  • Anticancer Properties : Research indicates that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including interference with DNA synthesis or modulation of signaling pathways .

Chemical Biology

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including:

  • Oxidation : Leading to pyrimidine N-oxides.
  • Reduction : Resulting in dihydropyrimidine derivatives.
  • Substitution Reactions : Producing various substituted pyrimidines depending on the nucleophile used.

Materials Science

In addition to its biological applications, this compound can be utilized in developing new materials with specific properties. Its unique structure enhances solubility and reactivity, making it suitable for applications in polymers and coatings.

Case Studies and Research Findings

Several studies have highlighted the potential of pyrimidine derivatives in drug discovery:

  • Antiviral Activity : A study explored the antiviral effects of related pyrimidine compounds against viral infections, demonstrating significant inhibition of viral replication through molecular docking studies .
  • ADMET Properties : Investigations into the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of similar compounds suggest favorable profiles for oral bioavailability and blood-brain barrier penetration .
  • Mechanism of Action : Research has focused on understanding how the oxolan-2-ylmethoxy group enhances binding affinity to target proteins involved in disease processes, potentially leading to improved therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxolan-2-ylmethoxy group can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine and related pyrimidine derivatives:

Compound Name Molecular Formula Key Substituents Notable Features Biological/Physical Insights References
This compound C₁₀H₁₄N₂O₃ - 2-Methyl
- 4-(Oxolan-2-yl-methoxy)
Oxolane ring enhances hydrophilicity; methoxy group may improve target binding. Inferred stability from ether linkage.
4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)pyrimidine C₁₀H₁₂N₄O₂ - 4-Methoxy
- 2-Pyrazole substituent
Dual methoxy groups and pyrazole ring; potential kinase inhibition activity. Higher logP (1.01) suggests moderate lipophilicity.
Gemcitabine C₉H₁₃F₂N₃O₄ - Difluoro-oxolane
- Pyrimidin-2-one
Approved chemotherapeutic; acts as a nucleoside analog. Oxolane contributes to DNA incorporation.
4-Methoxypyrimidine C₅H₆N₂O - 4-Methoxy Simple methoxy-substituted pyrimidine; used as a synthetic intermediate. Lacks complex substituents; minimal bioactivity.

Key Findings from Comparative Analysis

Role of Methoxy Groups: The methoxy group at the 4-position in pyrimidine derivatives is critical for bioactivity. For example, removal of the methoxy group in pyrido[2,3-d]pyrimidine analogs (e.g., compound 4b in ) led to complete loss of anti-proliferative activity .

Impact of Oxolane vs. Other Substituents :

  • The oxolane-methoxy group in the target compound distinguishes it from simpler methoxy derivatives (e.g., 4-methoxypyrimidine). The oxolane ring may enhance solubility compared to lipophilic substituents like pyrazole (as in ’s compound) while maintaining steric flexibility for target binding .

Comparison with Nucleoside Analogs: Gemcitabine’s difluoro-oxolane moiety enables its incorporation into DNA, disrupting replication .

Synthetic Considerations: highlights methods for introducing alkynyl and methoxy groups on pyridazinones, which may parallel strategies for synthesizing the oxolane-methoxy substituent in the target compound. Such synthetic routes often involve nucleophilic substitution or coupling reactions .

Research Implications and Gaps

  • Pharmacokinetics : The oxolane ring’s effect on bioavailability and metabolic stability remains unstudied for the target compound but could be inferred from gemcitabine’s pharmacokinetic profile .
  • Bioactivity Screening: No direct data on the target compound’s biological activity are available in the evidence.
  • Structure-Activity Relationship (SAR) : Comparative studies with ’s pyrazole-substituted pyrimidine could clarify the optimal balance between hydrophilicity and target affinity.

Biological Activity

2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrimidines are known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a detailed exploration of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound this compound features a pyrimidine ring substituted with a methoxy group and an oxolane moiety. The synthesis of such compounds typically involves multi-step reactions that may include nucleophilic substitutions and cyclization processes. Understanding the structure is crucial as it directly influences the biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain modifications in the pyrimidine structure can enhance activity against lung cancer cells (A549) and non-small cell lung cancer (H1975) cells .

CompoundCell LineIC50 (μM)
B2H197515.63 ± 1.03
B8A549>50
B9A5490.440 ± 0.039

These findings suggest that structural modifications can significantly influence the efficacy of pyrimidine derivatives as anticancer agents.

Antimicrobial Activity

Pyrimidines are also recognized for their antimicrobial properties. A study evaluating various pyrimidine analogs indicated that some derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the pyrimidine ring was found to enhance this activity, making them promising candidates for developing new antimicrobial agents .

Antioxidant Activity

Antioxidant properties are another critical aspect of biological activity in pyrimidine derivatives. The DPPH assay is commonly used to assess free radical scavenging abilities. Compounds related to this compound have shown significant antioxidant potential, which is vital for preventing oxidative stress-related diseases .

Case Studies

  • Anticancer Studies : A study focused on a series of pyrimidine derivatives revealed that specific modifications led to enhanced cytotoxic effects against cancer cell lines, indicating a structure-activity relationship (SAR) that could guide future drug design .
  • Antimicrobial Evaluation : Another investigation into the antibacterial efficacy of pyrimidines found that certain derivatives were significantly more effective than standard antibiotics, suggesting their potential as alternatives in treating resistant bacterial strains .
  • Antioxidant Assessment : Research demonstrated that several synthesized pyrimidines exhibited superior antioxidant activities compared to their parent compounds, highlighting their potential in therapeutic applications aimed at oxidative stress mitigation .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-[(oxolan-2-yl)methoxy]pyrimidine, and how can reaction yields be optimized?

Methodological Answer: The synthesis of pyrimidine derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: Start with a halogenated pyrimidine core (e.g., 4-chloro-6-methoxypyrimidine) and react it with (oxolan-2-yl)methanol under alkaline conditions (e.g., NaOH in dichloromethane) to introduce the oxolane methoxy group .
  • Step 2: Optimize yields by adjusting reaction parameters:
    • Catalyst: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
    • Temperature: Reactions often proceed optimally at 60–80°C, balancing reactivity and side-product formation .
    • Solvent: Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates .

Contradictions in reported yields (e.g., 70–95%) highlight the need for systematic parameter screening .

Q. How should researchers handle safety concerns during the synthesis of this compound?

Methodological Answer: Refer to GHS-compliant safety protocols:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 1B/1C irritation ).
  • Ventilation: Use fume hoods to mitigate inhalation risks (OSHA HCS2012 standards ).
  • Spill Management: Absorb spills with inert materials (e.g., silica gel) and avoid aqueous washdown to prevent environmental contamination .
  • First Aid: For skin exposure, rinse with soap/water for 15 minutes; for eye contact, use saline irrigation .

Q. What chromatographic techniques are optimal for purifying this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel (60–120 mesh) with a gradient eluent (e.g., hexane:ethyl acetate 3:1 to 1:1) to separate polar byproducts .
  • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% TFA) achieve >95% purity. Monitor at 254 nm for pyrimidine UV absorption .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data (e.g., NMR, MS) during structural elucidation?

Methodological Answer:

  • Cross-Validation: Combine 1^1H/13^13C NMR with HSQC/HMBC to assign ambiguous proton environments (e.g., distinguishing oxolane methoxy from pyrimidine protons) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C10_{10}H14_{14}N2_2O3_3) to rule out isobaric impurities .
  • X-Ray Crystallography: Resolve steric clashes or tautomerism, as demonstrated for structurally similar pyrimidine derivatives .

Q. How can computational methods predict the reactivity of the oxolane methoxy group in substitution reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for nucleophilic attacks using Gaussian09 with B3LYP/6-31G(d) basis sets. Analyze Mulliken charges to identify electrophilic centers .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., THF vs. DMSO) to predict regioselectivity .

Q. What are the implications of steric/electronic effects of the oxolane methoxy group on pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Compare with analogs (e.g., 4-methoxy vs. 4-hydroxy pyrimidines) using in vitro assays. The oxolane group’s electron-donating nature may enhance binding to enzyme active sites (e.g., kinases) .
  • Steric Hindrance: Molecular docking (AutoDock Vina) reveals that the oxolane ring’s bulk may reduce off-target interactions, improving selectivity .

Q. What in vitro assays evaluate enzyme inhibition potential?

Methodological Answer:

  • Kinase Inhibition: Use fluorescence polarization assays with recombinant kinases (e.g., EGFR or CDK2) and ATP-competitive probes .
  • IC50_{50} Determination: Perform dose-response curves (0.1–100 μM) in triplicate, using LC-MS/MS to quantify substrate turnover .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar pyrimidine derivatives?

Methodological Answer:

  • Systematic Screening: Use Design of Experiments (DoE) to test variables (e.g., solvent, temperature, stoichiometry). For example, one study reported 95% yield with DMF at 80°C , while another achieved 70% in THF at 60°C .
  • Byproduct Analysis: Characterize low-yield reactions via LC-MS to identify hydrolysis or dimerization products .

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